Structural Elucidation and Characterization of Cupric Butyrate Monohydrate: A Comprehensive Crystallographic Guide
Structural Elucidation and Characterization of Cupric Butyrate Monohydrate: A Comprehensive Crystallographic Guide
Executive Summary
The rational design of metal-organic frameworks (MOFs), metallodrugs, and advanced catalytic materials relies heavily on the precise structural understanding of their secondary building units (SBUs). Copper(II) carboxylates represent a quintessential class of these building blocks, consistently forming robust dinuclear "paddle-wheel" architectures[1][2].
This technical guide provides an in-depth analysis of cupric butyrate monohydrate (Copper(II) butanoate monohydrate; CAS RN: 540-16-9). By dissecting the causality behind synthesis, single-crystal X-ray diffraction (SC-XRD) protocols, and orthogonal spectroscopic validation, this whitepaper establishes a self-validating workflow for researchers isolating and characterizing dinuclear copper complexes.
Chemical Context & Crystallographic Architecture
Cupric butyrate monohydrate crystallizes as large, dark green monoclinic plates. While the empirical formula is often written as Cu(C₃H₇COO)₂ · H₂O, the true crystallographic and magnetic unit is the dinuclear complex: [Cu₂(μ-C₃H₇COO)₄(H₂O)₂] [3].
The Paddle-Wheel Motif
The structural core of cupric butyrate monohydrate is the classic "Chinese lantern" or paddle-wheel unit[2].
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Equatorial Coordination: Two Cu(II) ions are bridged by four bidentate butyrate anions in the xy-plane. This forms a CuO₄O chromophore with a square-pyramidal geometry at each metal center[2].
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Axial Ligation: The apical positions along the z-axis are occupied by the oxygen atoms of the hydrating water molecules[4].
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Metal-Metal Interaction: The Cu···Cu distance in these discrete dimers is typically constrained between 2.58 Å and 2.62 Å[1]. This proximity, combined with the bridging carboxylate orbitals, facilitates a superexchange pathway that results in strong antiferromagnetic coupling between the two spin-1/2 Cu(II) centers[1][5].
Fig 1. Logical flow of structural components dictating the magnetic properties of the paddle-wheel.
Quantitative Data: Structural & Spectroscopic Baselines
To ensure experimental trustworthiness, empirical data must be cross-referenced against established crystallographic and spectroscopic parameters for copper(II) alkanoates.
Table 1: Benchmark Parameters for Cupric Butyrate Monohydrate Analysis
| Parameter | Expected Value / Range | Analytical Technique | Causality / Significance |
| Crystal System | Monoclinic / Triclinic | SC-XRD | Dictated by the packing of the alkyl chains[6]. |
| Cu···Cu Distance | ~2.58 - 2.62 Å | SC-XRD | Confirms the integrity of the dinuclear paddle-wheel core[1]. |
| Coordination Geometry | Square Pyramidal | SC-XRD | 5-coordinate Cu(II) (CuO₄O) defines the SBU[2][3]. |
| IR Δν(COO⁻) | 165 – 171 cm⁻¹ | FT-IR | Δν = ν_asym - ν_sym. Values <200 cm⁻¹ prove bridging bidentate coordination[3][5]. |
| Magnetic State | EPR Silent (at RT) | EPR / SQUID | Strong antiferromagnetic coupling yields a singlet ground state[5][7]. |
Experimental Protocols
A self-validating system requires rigorous control over both the synthesis of the material and the subsequent analytical data collection.
Protocol A: Synthesis and Crystal Growth
Objective: Isolate high-quality, defect-free single crystals suitable for high-resolution X-ray diffraction.
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Reagent Selection: Utilize basic copper(II) carbonate (Cu₂CO₃(OH)₂) rather than copper chloride or sulfate.
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Causality: The carbonate reacts with butyric acid to release CO₂ and H₂O as the only byproducts[8]. This prevents competing anions (Cl⁻, SO₄²⁻) from coordinating to the axial positions of the copper centers or co-crystallizing in the lattice.
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Complexation: Suspend 10 mmol of basic copper carbonate in 50 mL of deionized water. Slowly add 45 mmol of butyric acid (slight excess) under continuous stirring at 60°C until the effervescence ceases and a deep blue-green solution forms.
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Filtration: Filter the hot solution through a 0.22 μm PTFE membrane to remove any unreacted copper oxide/carbonate.
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Causality: Particulate impurities act as heterogeneous nucleation sites, which promote rapid, low-quality crystal growth and twinning.
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Isothermal Evaporation: Transfer the filtrate to a crystallization dish, cover loosely with perforated Parafilm, and leave undisturbed at 20–25°C.
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Causality: Slow evaporation over several days ensures the system remains near equilibrium, favoring the thermodynamic product (large monoclinic plates) and minimizing lattice defects[3].
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Fig 2. Step-by-step SC-XRD analytical workflow for structural elucidation.
Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow
Objective: Solve and refine the molecular structure with an R₁ factor < 0.05.
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Mounting: Select a dark green plate-like crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope. Coat the crystal in inert perfluoropolyether oil and mount it on a MiTeGen loop.
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Causality: The oil protects the crystal from atmospheric degradation (loss of the monohydrate water) and acts as a rigid glass when flash-cooled.
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Cryocooling: Transfer the mounted crystal immediately to the diffractometer equipped with an N₂ cryostream set to 100 K.
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Causality: Cooling to 100 K freezes out the dynamic disorder inherent to the flexible propyl chains of the butyrate ligands. This reduces thermal ellipsoids (Debye-Waller factors) and drastically improves the signal-to-noise ratio at high diffraction angles[3].
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Data Collection: Utilize Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation.
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Causality: Mo Kα is preferred for copper complexes to minimize severe X-ray absorption effects, which are prominent when using Cu Kα radiation on copper-containing samples.
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Reduction & Refinement: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS). Solve the structure using intrinsic phasing and refine using full-matrix least-squares on F² (e.g., SHELXL). Ensure all hydrogen atoms on the coordinated water molecules are located from the difference Fourier map to validate the hydrogen-bonding network.
Orthogonal Validation: Spectroscopy & Magnetism
A robust structural assignment is never reliant on a single technique. The SC-XRD data must be corroborated by bulk analytical methods.
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Vibrational Spectroscopy (FT-IR): The structural symmetry of the carboxylate bridge directly influences its vibrational modes. In cupric butyrate monohydrate, the asymmetric stretching ν_asym(COO⁻) occurs near 1585 cm⁻¹, and the symmetric stretching ν_sym(COO⁻) occurs near 1420 cm⁻¹. The difference (Δν ≈ 165 cm⁻¹) is the definitive spectroscopic signature of the μ₂-bridging bidentate coordination mode defining the paddle-wheel[3][5].
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Electron Paramagnetic Resonance (EPR): Due to the strong antiferromagnetic coupling between the two Cu(II) centers (mediated by the carboxylate bridges), the complex exhibits a diamagnetic singlet ground state (S=0) at low temperatures. Consequently, the standard Cu(II) EPR signal is often highly suppressed or completely silent, validating the dinuclear architecture[4][7].
Conclusion
The structural analysis of cupric butyrate monohydrate serves as a foundational template for understanding dinuclear metal-organic building blocks. By strictly controlling the crystallization thermodynamics and employing cryocooled SC-XRD paired with orthogonal IR/EPR validation, researchers can confidently map the structure-property relationships of these complexes. Such rigorous methodologies are critical when transitioning these discrete paddle-wheel units into extended 1D, 2D, or 3D coordination polymers and MOFs[1][8].
References
- Source: ethernet.edu.
- New Advances in the 1D Coordination Polymer Copper(II)
- Production and Characterization of a New Copper(II)
- Anhydrous copper(II) hexanoate from cuprous and cupric oxides. The crystal and molecular structure of Cu2(O2CC5H11)
- Monotropic Polymorphism in Copper(II)
- One-Dimensional and Two-Dimensional Coordination Polymers from Self-Assembling of Trinuclear Triangular Cu(II)
- Source: ias.ac.
